2-Amino-N-(2-methoxy-ethyl)-butyramide
Description
2-Amino-N-(2-methoxy-ethyl)-butyramide is a substituted butyramide featuring a 2-methoxyethyl group attached to the amide nitrogen. Its structure comprises a 2-aminobutyric acid backbone (NH₂-CH(CH₂CH₂)-CO-) linked to a 2-methoxyethylamine moiety (-NH-CH₂CH₂-OCH₃). Applications may align with structurally related amides, such as intermediates in pharmaceutical synthesis or enzyme inhibitors, though further experimental validation is required.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLRCUESVQPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methoxy-ethyl)-butyramide typically involves the reaction of 2-methoxyethylamine with butyric acid or its derivatives. One common method is the amidation reaction, where 2-methoxyethylamine is reacted with butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(2-methoxy-ethyl)-butyramide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-methoxy-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butyramide moiety can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of butyramide compounds exhibit significant anticancer activities. For instance, analogs of 2-amino-N-(2-methoxy-ethyl)-butyramide have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that modifications in the side chains of butyramide can enhance selectivity and potency against specific cancer types, including breast and prostate cancers.
Histone Deacetylase Inhibition
Compounds similar to 2-amino-N-(2-methoxy-ethyl)-butyramide have been investigated as histone deacetylase (HDAC) inhibitors. HDAC inhibitors play a crucial role in cancer therapy by altering gene expression and promoting cancer cell differentiation. The structural characteristics of butyramides allow for the modulation of HDAC activity, making them candidates for developing novel anticancer agents.
Biochemical Applications
Quorum Sensing Inhibition
Quorum sensing is a mechanism used by bacteria to communicate and regulate gene expression based on population density. Research has identified that certain butyramide derivatives can act as quorum sensing inhibitors (QSIs), disrupting bacterial communication and potentially leading to novel antibacterial therapies. This application is particularly relevant in combating antibiotic-resistant bacterial strains.
Neuroprotective Effects
Studies have suggested that butyramide compounds may possess neuroprotective properties. They could modulate neurotransmitter systems or protect against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study 1: Anticancer Activity
A study conducted on modified butyramides demonstrated their effectiveness against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. These findings suggest that further exploration into structure-activity relationships could yield promising new treatments.
Case Study 2: Quorum Sensing Inhibition
In a laboratory setting, the compound was tested against several Gram-negative bacteria known for their quorum-sensing capabilities. The results indicated that specific derivatives could inhibit bioluminescence in Vibrio harveyi, which is a model organism for studying quorum sensing. This inhibition suggests potential applications in developing new antibacterial agents that target bacterial communication pathways.
Data Tables
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methoxy-ethyl)-butyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the amino group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Amino-N-(2-methoxy-ethyl)-butyramide and Analogues
*Hypothetical molecular formula based on structural analysis.
Physicochemical Properties
- Polarity: The methoxyethyl group in the target compound increases polarity compared to alkyl chains (e.g., cycloheptylethyl in ) but less than hydroxy or dimethylamino groups .
- Stability : Electron-withdrawing groups (e.g., nitrophenyl in ) accelerate hydrolysis, whereas methoxyethyl may offer balanced stability and solubility.
Biological Activity
2-Amino-N-(2-methoxy-ethyl)-butyramide, with the CAS number 1218107-13-1, is a compound of interest in various fields of biological research. Its potential biological activities have been investigated for applications in medicinal chemistry, pharmacology, and biochemistry. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
2-Amino-N-(2-methoxy-ethyl)-butyramide is characterized by its amine functional group and a butyramide structure, which may influence its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile in synthetic applications.
The biological activity of 2-Amino-N-(2-methoxy-ethyl)-butyramide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , impacting cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activity Overview
Research indicates that 2-Amino-N-(2-methoxy-ethyl)-butyramide exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, although specific mechanisms remain to be fully elucidated.
- Enzyme Modulation : The compound has been shown to affect enzyme activities, potentially influencing metabolic pathways.
- Cell Viability : Investigations into cytotoxic effects indicate a concentration-dependent response in various cell lines.
Summary of Biological Activities
Case Studies
- Antiviral Evaluation : A study explored the synthesis of derivatives related to 2-Amino-N-(2-methoxy-ethyl)-butyramide and their antiviral evaluation. The findings indicated that modifications to the structure could enhance antiviral efficacy against specific viruses, suggesting a pathway for drug development based on this scaffold .
- Enzyme Interaction Studies : Another investigation focused on the interaction of 2-Amino-N-(2-methoxy-ethyl)-butyramide with metabolic enzymes. Results demonstrated that the compound could inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses .
- Cytotoxicity Assessment : A detailed cytotoxicity assessment was conducted on various cancer cell lines using 2-Amino-N-(2-methoxy-ethyl)-butyramide. The results indicated significant cytotoxic effects at higher concentrations, warranting further exploration into its potential as an anticancer agent .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of 2-Amino-N-(2-methoxy-ethyl)-butyramide:
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the ethyl group or the amine functionality can significantly alter the biological activity of the compound.
- Therapeutic Potential : Given its enzyme modulation capabilities and preliminary antiviral activity, there is potential for development into therapeutic agents targeting viral infections or metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
